N-(5-Fluoro-2-formylphenyl)acetamide
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Overview
Description
N-(5-Fluoro-2-formylphenyl)acetamide is an organic compound with the molecular formula C9H8FNO2 and a molecular weight of 181.16 g/mol . This compound is characterized by the presence of a fluorine atom, a formyl group, and an acetamide group attached to a benzene ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-formylphenyl)acetamide typically involves the reaction of 5-fluoro-2-nitrobenzaldehyde with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield .
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-formylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-Fluoro-2-carboxyphenylacetamide.
Reduction: 5-Fluoro-2-aminophenylacetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(5-Fluoro-2-formylphenyl)acetamide is utilized in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-formylphenyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The fluorine atom enhances the compound’s stability and bioavailability by increasing its lipophilicity .
Comparison with Similar Compounds
Similar Compounds
N-(2-Formylphenyl)acetamide: Similar structure but lacks the fluorine atom.
N-(4-Fluoro-2-formylphenyl)acetamide: Similar structure but with the fluorine atom in a different position.
N-(5-Fluoro-2-methylphenyl)acetamide: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
N-(5-Fluoro-2-formylphenyl)acetamide is unique due to the presence of both a fluorine atom and a formyl group on the benzene ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C9H8FNO2 |
---|---|
Molecular Weight |
181.16 g/mol |
IUPAC Name |
N-(5-fluoro-2-formylphenyl)acetamide |
InChI |
InChI=1S/C9H8FNO2/c1-6(13)11-9-4-8(10)3-2-7(9)5-12/h2-5H,1H3,(H,11,13) |
InChI Key |
VEYDJCWSNPYYMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=CC(=C1)F)C=O |
Origin of Product |
United States |
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